molecular formula C24H39NO5 B1682923 Talatisamine CAS No. 20501-56-8

Talatisamine

Cat. No. B1682923
CAS RN: 20501-56-8
M. Wt: 421.6 g/mol
InChI Key: BDCURAWBZJMFIK-FIIQKEKKSA-N
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Description

Talatisamine is a delphinine type alkaloid extracted from Aconitum talassicum . It is a newly identified K+ channel blocker with hypotensive and antiarrhythmic activities .


Synthesis Analysis

The total synthesis of Talatisamine has been achieved using a fragment coupling strategy . Key to this approach is a 1,2-addition/semipinacol rearrangement sequence which efficiently joins two complex fragments and sets an all-carbon quaternary center .


Molecular Structure Analysis

Talatisamine has an intricately fused 6/7/5/6/6/5-membered hexacyclic structure (ABCDEF-ring) which possesses one nitrogen functionality, five oxygen functionalities, and 12 contiguously aligned stereocenters .


Chemical Reactions Analysis

The total synthesis of Talatisamine involves several key reactions. These include a radical-based strategy involving the generation of a highly reactive C11-bridgehead radical, which sequentially adds to the C-ring and the aldehyde via a radical-polar crossover mechanism . Additionally, a skeletal rearrangement strategy is used, involving oxidative dearomatization, followed by a Diels-Alder reaction .


Physical And Chemical Properties Analysis

Talatisamine is a solid compound with a molecular weight of 421.57 . Its chemical formula is C24H39NO5 .

Scientific Research Applications

Pharmacokinetics and Bioavailability

  • Quantitative Determination and Pharmacokinetics in Mice: A study by (Chen, Yijie, Wang, & Zhou, 2019) developed a method for quantifying talatisamine in mouse plasma, revealing its pharmacokinetics and bioavailability. This research is crucial for understanding how talatisamine behaves in the body, which is important for potential therapeutic uses.

Chemical Synthesis

Neurological Applications

  • Blocker for Delayed Rectifier K+ Channels: A study by (Song, Liu, Jiang, Yue, Hu, & Chen, 2008) discovered talatisamine as a specific blocker for delayed rectifier K+ channels in rat hippocampal neurons. This finding suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Neuroprotective Effects: Further research by (Wang, Song, Hou, Yu, & Chen, 2012) explored the neuroprotective effects of talatisamine against beta-amyloid-induced neurotoxicity, which is relevant for Alzheimer's disease treatment.

Cardiac Applications

Plant Alkaloid Dynamics

Toxicity Studies

  • Toxic Substances in Traditional Medicine: (Zhou, Zhang, Hou, Xie, Wang, Yang, Xu, & Li, 2016) investigated the relationships between toxic substances and biomarkers in Radix Aconiti, including talatisamine, to better understand the toxic mechanisms of traditional Chinese medicines.

Cancer Research

  • Anticancer Effects in Brain Tumor Models: Research by (Karaali & Karataş, 2020) investigated the potential anticancer effects of talatisamine on brain tumor models, which is a significant step towards developing new cancer treatments.

Safety And Hazards

Talatisamine is advised to be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

The complex architecture of Talatisamine continues to challenge the state-of-the-art in chemical synthesis . Future research may focus on developing more efficient strategies for its synthesis, as well as exploring its potential applications in the treatment of neurological and cardiovascular diseases .

properties

IUPAC Name

11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39NO5/c1-5-25-11-22(12-28-2)7-6-18(30-4)24-14-8-13-16(29-3)10-23(27,19(14)20(13)26)15(21(24)25)9-17(22)24/h13-21,26-27H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCURAWBZJMFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Talatisamine

CAS RN

20501-56-8
Record name Talatisamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020501568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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